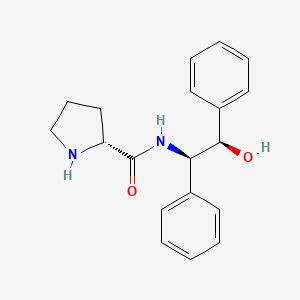

(R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOUIFUIIPEWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948594-97-6 | |

| Record name | (2R)-N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide is a chiral amide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 304.40 g/mol. The compound features a pyrrolidine ring substituted with a carboxamide group and a diphenylethyl moiety, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including G-protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating physiological responses and are significant targets for drug development . The specific interactions of this compound with these receptors have not been fully elucidated but suggest potential therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate receptor activity. For instance, it has shown promise as an allosteric modulator of certain GPCRs, enhancing or inhibiting receptor signaling pathways depending on the cellular context .

Case Studies

- Serotonin Receptor Modulation : A study investigated the effects of similar pyrrolidine derivatives on serotonin receptor subtypes. Results indicated selective binding and modulation of the 5-HT2 receptor, which is implicated in mood regulation and anxiety .

- Anti-inflammatory Activity : Another case study explored the anti-inflammatory properties of compounds structurally related to this compound. These compounds exhibited significant inhibition of pro-inflammatory cytokines in cellular assays .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| GPCR Modulation | Allosteric enhancement | |

| Serotonin Receptor | Selective antagonist | |

| Anti-inflammatory | Inhibition of cytokines |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 304.40 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not yet determined |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of structurally related chiral carboxamides, differing in stereochemistry at the pyrrolidine ring or the hydroxy-diphenylethyl group. Below is a detailed comparison of key analogs:

Table 1: Comparison of Structural Analogs

Key Differences and Research Findings

Stereochemical Impact on Catalytic Activity :

- The (R,R) configuration in the target compound (CAS: 948594-97-6) induces distinct spatial arrangements in metal complexes, favoring enantioselectivity in hydrogenation of ketones . In contrast, the (S,S) analog (CAS: 529486-26-8) may produce opposite enantiomers in catalytic reactions .

- highlights that ligands with mixed stereochemistry (e.g., (1S,2R) or (1R,2S)) are used to fine-tune catalyst-substrate interactions, impacting reaction rates and selectivity .

Enantiomeric Purity and Cost: Higher enantiomeric excess (≥98% ee) correlates with elevated pricing (e.g., $429.00 for CAS: 529486-25-7 vs. $63.00 for the target compound) due to rigorous synthesis and purification processes .

Synthetic Utility :

- The target compound’s hydroxyl group can be functionalized, as shown in , where a related derivative undergoes silylation with trimethylsilyl triflate for protective group chemistry .

- Analogs like CAS: 529486-25-7 are used in high-throughput screening for enantioselective catalysts, leveraging their predictable stereochemical outcomes .

Industrial Relevance: Suppliers such as Santa Cruz Biotechnology and Aladdin Scientific emphasize these compounds’ roles in professional manufacturing and academic research, underscoring their demand in asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.